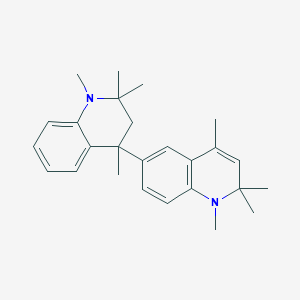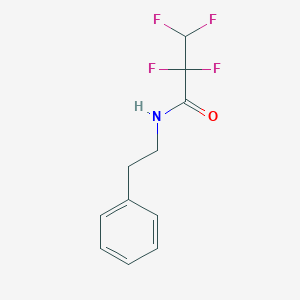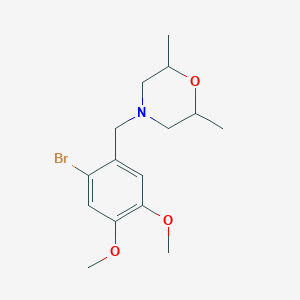
4-(2-bromo-4,5-dimethoxybenzyl)-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-bromo-4,5-dimethoxybenzyl)-2,6-dimethylmorpholine, commonly referred to as "BDM" is a chemical compound that has gained significant attention in scientific research due to its unique properties. BDM belongs to the family of phenethylamines and has been found to possess several biochemical and physiological effects.
Wirkmechanismus
BDM acts as a selective inhibitor of the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. By inhibiting the transporter, BDM increases the concentration of serotonin in the synaptic cleft, leading to enhanced neurotransmission.
Biochemical and Physiological Effects:
BDM has been found to have several biochemical and physiological effects. Studies have shown that BDM can increase the release of dopamine and norepinephrine in the brain, leading to enhanced cognitive function and improved mood. BDM has also been found to have anti-inflammatory properties and can reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BDM is its selectivity for the serotonin transporter, which makes it a useful tool for studying the role of this transporter in various physiological processes. However, BDM has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on BDM. One area of interest is the development of more selective and potent ligands for imaging studies of the brain. Another potential direction is the investigation of the anti-inflammatory and antioxidant properties of BDM for the treatment of various diseases. Additionally, the role of BDM in modulating other neurotransmitter systems, such as the glutamate system, is an area of potential research.
Synthesemethoden
The synthesis of BDM involves the reaction of 2,6-dimethylmorpholine with 2-bromo-4,5-dimethoxybenzyl chloride. The reaction is catalyzed by a base such as sodium carbonate and the product is obtained through a series of purification steps.
Wissenschaftliche Forschungsanwendungen
BDM has been extensively studied for its potential applications in scientific research. One of the major areas of research has been its use as a ligand for imaging studies of the brain. BDM has been found to bind to the serotonin transporter and has been used to map the distribution of this transporter in the brain.
Eigenschaften
IUPAC Name |
4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO3/c1-10-7-17(8-11(2)20-10)9-12-5-14(18-3)15(19-4)6-13(12)16/h5-6,10-11H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVYXGPEQKCCQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=C(C=C2Br)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-hydroxyphenyl)vinyl]-4-quinolinol](/img/structure/B4965513.png)

![N,N-diethyl-2-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}carbonyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B4965522.png)
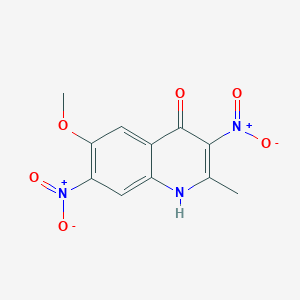
![1-(2-chloro-4-fluorobenzyl)-N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4965548.png)
![methyl 3-[(3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]-2-methylbenzoate](/img/structure/B4965553.png)
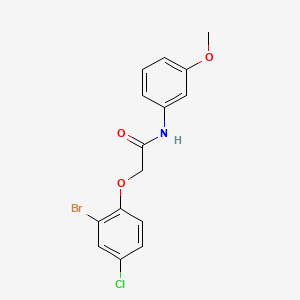
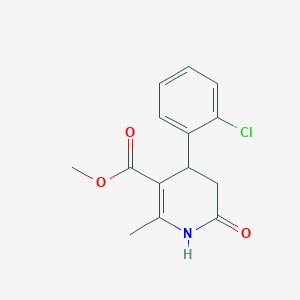
![N-ethyl-2,3-difluoro-N-[(3R*,4R*)-3-hydroxy-1-(2-thienylcarbonyl)-4-piperidinyl]benzamide](/img/structure/B4965574.png)
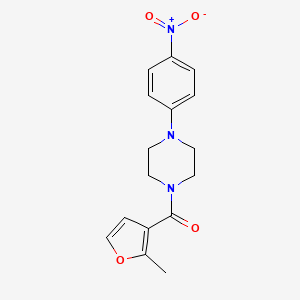
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3-piperidinol](/img/structure/B4965589.png)
![N-({4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}methyl)benzamide](/img/structure/B4965590.png)
